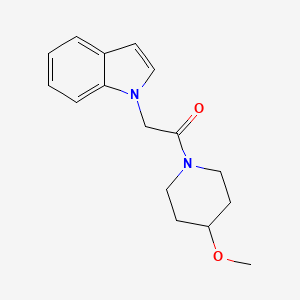
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone, also known as MEAI, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone acts as a partial agonist at the 5-HT2A receptor, meaning it can activate the receptor to some degree but not to the same extent as a full agonist. This partial agonism can result in a range of effects, including changes in mood, perception, and behavior. 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone may also have an impact on other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
Studies have shown that 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone can induce changes in brain activity and neurotransmitter levels. It has been shown to increase activity in the prefrontal cortex, which is involved in executive function and decision-making. 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone may also impact the amygdala, a brain region involved in emotional processing. Additionally, 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to increase levels of the neurotransmitter serotonin, which may contribute to its effects on mood and perception.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages for use in lab experiments, including its high affinity for the 5-HT2A receptor and its ability to induce changes in brain activity and neurotransmitter levels. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several potential future directions for research on 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone. These include further exploration of its effects on neurotransmitter systems beyond serotonin, as well as investigation of its potential therapeutic applications for neurological disorders. Additionally, research on the safety and toxicity of 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone is needed to fully understand its potential as a research tool.
Méthodes De Synthèse
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of indole with piperidine, followed by the introduction of a methoxy group and an ethanone group. The final product is a white crystalline powder with a molecular weight of 292.4 g/mol.
Applications De Recherche Scientifique
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone has potential applications in scientific research, particularly in the study of neurotransmitters and their receptors. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone may also have potential as a tool for studying the role of the 5-HT2A receptor in various neurological disorders.
Propriétés
IUPAC Name |
2-indol-1-yl-1-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-14-7-10-17(11-8-14)16(19)12-18-9-6-13-4-2-3-5-15(13)18/h2-6,9,14H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWKBDYKUARNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2914685.png)
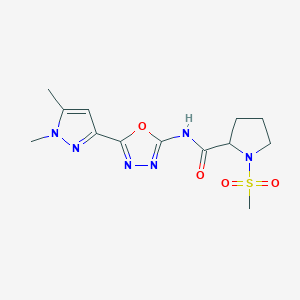
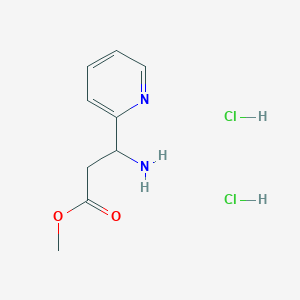
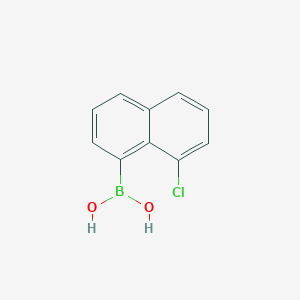
![2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2914695.png)
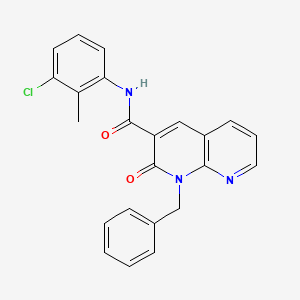
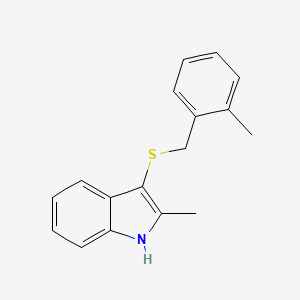
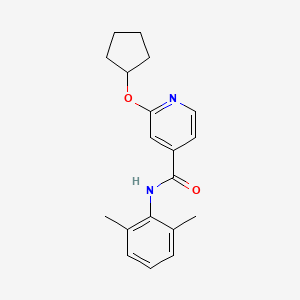
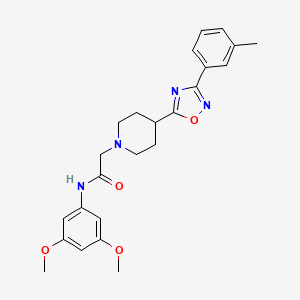
![3-(4-Bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2914702.png)
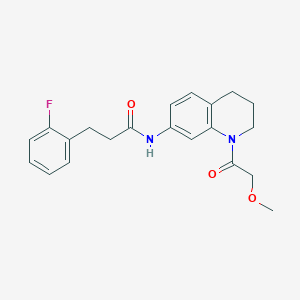
![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B2914708.png)